2,4-Dihydroxyquinazoline-7-carboxylic acid
Overview
Description
2,4-Dihydroxyquinazoline-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O4. It is characterized by a quinazoline core structure with hydroxyl groups at the 2 and 4 positions and a carboxylic acid group at the 7 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyquinazoline-7-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of anthranilic acid with formamide under acidic conditions to form the quinazoline ring, followed by hydroxylation and carboxylation reactions to introduce the hydroxyl and carboxylic acid groups .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxyquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.
Major Products:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Quinazoline-7-methanol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dihydroxyquinazoline-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active quinazoline derivatives.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dihydroxyquinazoline-7-carboxylic acid is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in critical cellular pathways. The hydroxyl and carboxylic acid groups may play a role in binding to these targets, influencing their activity .
Comparison with Similar Compounds
Quinazoline-2,4-dione: Lacks the carboxylic acid group at the 7 position.
2,4-Dihydroxyquinoline: Similar structure but with a different ring system.
Quinazoline-7-carboxylic acid: Lacks the hydroxyl groups at the 2 and 4 positions.
Uniqueness: 2,4-Dihydroxyquinazoline-7-carboxylic acid is unique due to the presence of both hydroxyl groups and a carboxylic acid group on the quinazoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2,4-dioxo-1H-quinazoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-5-2-1-4(8(13)14)3-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNNFPGHLBKVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598995 | |
Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864293-00-5 | |
Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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